molecular formula C14H13FO2 B6373670 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% CAS No. 1262001-33-1

3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95%

Cat. No.: B6373670
CAS No.: 1262001-33-1
M. Wt: 232.25 g/mol
InChI Key: YCFHSXZGDQAZPA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% (3-FMPP), is an important synthetic compound used in a variety of applications, including research and development, pharmaceuticals, and biochemistry. It is a white, crystalline solid, with a melting point of approximately 140°C and a boiling point of approximately 250°C. 3-FMPP is a fluorinated phenol, which is a derivative of phenol, and is known for its ability to inhibit a wide range of enzymes and biological processes.

Scientific Research Applications

3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of scientific research applications. It has been used in the study of enzyme kinetics, protein structure, and enzyme inhibition. It has also been used to study the structure and function of proteins, as well as the effects of drugs on proteins. Additionally, it has been used in the development of drugs and other compounds for the treatment of various diseases and conditions.

Mechanism of Action

3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% is an inhibitor of several enzymes and biological processes. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and the relaxation of blood vessels.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling, as well as regulate blood pressure and relax blood vessels. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a number of advantages and limitations for use in lab experiments. One of the major advantages of 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly potent inhibitor of enzymes and biological processes, making it an ideal compound for use in research and development. However, it is important to note that 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a potent inhibitor and can cause adverse effects if used at high concentrations. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% is not water soluble, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% are vast and varied. In the future, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% could be used in the development of drugs and other compounds for the treatment of various diseases and conditions. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% could be used to study the structure and function of proteins, as well as the effects of drugs on proteins. Furthermore, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% could be used in the study of enzyme kinetics, protein structure, and enzyme inhibition. Finally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% could be used to develop new compounds with anti-inflammatory, anti-oxidant, and anti-cancer properties.

Synthesis Methods

3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% is typically synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-methylphenol and trifluoroacetic anhydride, which yields a trifluoromethylated product. This product is then treated with sodium hydroxide to yield 3-Fluoro-4-(2-methoxy-5-methylphenyl)phenol, 95% in a 95% yield. This synthesis method is simple, efficient, and cost-effective.

Properties

IUPAC Name

3-fluoro-4-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-6-14(17-2)12(7-9)11-5-4-10(16)8-13(11)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFHSXZGDQAZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684260
Record name 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-33-1
Record name 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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